2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide
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Overview
Description
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methyl group attached to the benzene ring and a naphthalen-1-yl-ethyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid and (1R)-1-(naphthalen-1-yl)ethanamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 2-methylbenzoic acid is reacted with (1R)-1-(naphthalen-1-yl)ethanamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the naphthalene moiety are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted benzamides or naphthalenes with various functional groups.
Scientific Research Applications
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(1-naphthyl)benzamide: Similar structure but lacks the ethyl group on the naphthalene moiety.
N-(1R-naphthalen-1-yl-ethyl)-benzamide: Similar structure but lacks the methyl group on the benzene ring.
2-Methyl-N-(2-naphthyl)benzamide: Similar structure but has the naphthalene moiety attached at a different position.
Uniqueness
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H19NO |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H19NO/c1-14-8-3-5-11-17(14)20(22)21-15(2)18-13-7-10-16-9-4-6-12-19(16)18/h3-13,15H,1-2H3,(H,21,22)/t15-/m1/s1 |
InChI Key |
KHDFCIXDDKWNFL-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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